Dioxybenzone
Overview
Description
Mechanism of Action
Target of Action
Dioxybenzone, also known as benzophenone-8, is primarily targeted towards UV-B and short-wave UVA-II rays . These rays are emitted by the sun and can have damaging effects on human skin, including causing conditions like basal cell carcinoma and melanoma .
Mode of Action
As a chemical filter, this compound works by absorbing these harmful UV rays . This prevents their penetration into the skin and helps attenuate long-term skin damage caused by UV radiation from the sun .
Biochemical Pathways
It has been observed that this compound exhibits a significant chemopreventive activity against mouse skin carcinogenesis, which correlates with their antioxidant potency . There is also some evidence suggesting that some benzophenones and their hydroxylated metabolites act as weak estrogens in the environment .
Pharmacokinetics
It is known that this compound is insoluble in water, but moderately soluble in ethanol and isopropanol , which may influence its bioavailability.
Result of Action
The primary result of this compound’s action is the prevention of sunburn and long-term skin damage caused by UV radiation from the sun . By absorbing harmful UV rays, this compound helps protect the skin from conditions like basal cell carcinoma and melanoma .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its UV-absorbing properties make it effective in outdoor environments where sun exposure is high. Its insolubility in water might affect its efficacy in aquatic environments or during activities that involve water exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioxybenzone is synthesized through the reaction of 2-hydroxy-4-methoxybenzophenone with 2-hydroxybenzoyl chloride under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Dioxybenzone undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
Dioxybenzone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of photochemical reactions and ultraviolet absorption.
Biology: Investigated for its potential effects on cellular processes and its role as a UV filter in biological systems.
Medicine: Studied for its potential use in preventing skin cancer and other UV-induced skin disorders.
Comparison with Similar Compounds
Similar Compounds
Oxybenzone (benzophenone-3): Another benzophenone derivative used in sunscreens to absorb UV radiation.
Sulisobenzone (benzophenone-4): A water-soluble benzophenone derivative used in sunscreen formulations.
Avobenzone: A dibenzoylmethane derivative that provides broad-spectrum UV protection.
Uniqueness of Dioxybenzone
This compound is unique among benzophenone derivatives due to its dual hydroxyl groups, which enhance its UV absorption properties and antioxidant activity. This makes it particularly effective in providing protection against both ultraviolet B and short-wave ultraviolet A rays .
Properties
IUPAC Name |
(2-hydroxy-4-methoxyphenyl)-(2-hydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,15-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZZCSHVIGVWFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Record name | 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID3022403 | |
Record name | 2,2'-Dihydroxy-4-methoxybenzophenone | |
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Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2'-dihydroxy-4-methoxybenzophenone is a yellow powder. (NTP, 1992), Dry Powder | |
Record name | 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methanone, (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)- | |
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Boiling Point |
338 to 347 °F at 1 mmHg (NTP, 1992), BP: 172 °C at 1 mm Hg | |
Record name | 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE | |
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Record name | Dioxybenzone | |
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Record name | 2,2'-Dihydroxy-4-methoxybenzophenone | |
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Solubility |
Practically insoluble in water, Solubility in g/100 mL at 25 °C: ethanol 21.8; isopropanol 17; propylene glycol6.2; ethylene glycol 3.0; n-hexane 1.5, Freely soluble in alcohol, toluene | |
Record name | 2,2'-Dihydroxy-4-methoxybenzophenone | |
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Density |
1.39 g/cu cm at 22.7 °C | |
Record name | 2,2'-Dihydroxy-4-methoxybenzophenone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8474 | |
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Mechanism of Action |
Emitted by the sun, UVA-II rays, which range at 320–400 nm and are not absorbed by the ozone layer, and UVB rays, which range 290–320 nm and are partially absorbed by the ozone layer and exert a damaging effect on human skin, including basal cell carcinoma and melanoma. As a chemical filter, dioxybenzone absorb these rays to prevent their penetration into the skin and attenuate long-term skin damage caused by UV radiation from the sun. In a rat uterine cytosolic estrogen receptor (ER) competitive binding assay, dioxybenzone was not found to be a ER-binder. | |
Record name | Dioxybenzone | |
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Color/Form |
Yellow powder | |
CAS No. |
131-53-3 | |
Record name | 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE | |
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Record name | 2,2′-Dihydroxy-4-methoxybenzophenone | |
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Record name | Dioxybenzone | |
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Record name | Methanone, (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)- | |
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Record name | DIOXYBENZONE | |
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Record name | 2,2'-Dihydroxy-4-methoxybenzophenone | |
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Melting Point |
68 °C, MP: 70.6-77.2 °C | |
Record name | Dioxybenzone | |
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Record name | 2,2'-Dihydroxy-4-methoxybenzophenone | |
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Synthesis routes and methods
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